6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one
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Description
Synthesis Analysis
While the specific synthesis pathway for “6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one” is not available, similar compounds have been synthesized using palladium-catalyzed reactions . The synthesis often involves the coupling of a bromo-benzo[d][1,3]dioxole with other organic molecules .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The benzo[d][1,3]dioxol-5-ylmethyl group is a common motif in organic chemistry and is found in many bioactive compounds .
Scientific Research Applications
Application
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, which shares a similar structure, was analyzed for its crystal structure .
Method
The crystal structure was analyzed using X-ray diffraction methods .
Results
The results of this study were published in the journal Zeitschrift für Kristallographie - New Crystal Structures . The specific outcomes and quantitative data were not detailed in the search results.
2. Detection of Carcinogenic Lead
Application
A compound with a similar structure, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide, was synthesized and used for the detection of carcinogenic lead .
Method
The compound was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . It was then used to develop a sensitive and selective Pb2+ sensor via the deposition of a thin layer of the compound on a glassy carbon electrode with the conducting polymer matrix Nafion (NF) .
Results
The sensitivity, limit of quantification (LOQ), and limit of detection (LOD) of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively . The sensor probe was validated via the selective determination of Pb2+ in spiked natural samples with satisfactory outcomes .
3. Antitumor Evaluation
Application
A compound with a similar structure was synthesized and evaluated for its antitumor activity .
Method
The compound was synthesized and its antitumor activity was evaluated using the HeLa cell line .
Results
The results indicated that the compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line . Therefore, it could potentially be developed as an antitumor agent .
4. Synthesis of Imidazole Containing Compounds
Application
Compounds with similar structures have been synthesized for various therapeutic applications .
Results
5. Synthesis of Novel Anticancer Agents
Application
A compound with a similar structure was synthesized and evaluated for its anticancer activity .
Method
The compound was synthesized and its anticancer activity was evaluated using various cancer cell lines .
Results
The results indicated that the compound exhibited potent anticancer activity against several cancer cell lines . Therefore, it could potentially be developed as a novel anticancer agent .
properties
IUPAC Name |
6-amino-2-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3H-isoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-13-5-10(18)4-11-12(13)7-19(16(11)20)6-9-1-2-14-15(3-9)22-8-21-14/h1-5H,6-8,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAYCYCBNVGLOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2Br)N)C(=O)N1CC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735334 |
Source
|
Record name | 6-Amino-2-[(2H-1,3-benzodioxol-5-yl)methyl]-4-bromo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one | |
CAS RN |
169043-96-3 |
Source
|
Record name | 6-Amino-2-[(2H-1,3-benzodioxol-5-yl)methyl]-4-bromo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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